molecular formula C8H12O3 B13465007 1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid CAS No. 2866319-18-6

1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid

Cat. No.: B13465007
CAS No.: 2866319-18-6
M. Wt: 156.18 g/mol
InChI Key: KDCUPVMKMJQACD-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by a strained four-membered ring system with a methoxymethyl (-CH2-O-CH3) substituent at position 1 and a methylidene (CH2=) group at position 2.

Properties

CAS No.

2866319-18-6

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1-(methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-6-3-8(4-6,5-11-2)7(9)10/h1,3-5H2,2H3,(H,9,10)

InChI Key

KDCUPVMKMJQACD-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC(=C)C1)C(=O)O

Origin of Product

United States

Preparation Methods

Ring Formation and Functionalization

One common strategy for preparing substituted cyclobutanes is ring expansion of smaller rings or cyclopropanes, followed by functional group manipulations. For example, ring expansion of cyclopropane derivatives through acid-mediated or Lewis acid-promoted reactions has been reported to efficiently yield cyclobutane frameworks with diverse substituents.

  • A notable method involves the use of strong acids such as methanesulfonic acid combined with phosphorus pentoxide in diethyl ether at room temperature to promote ring expansion of cyclopropyl precursors to cyclobutanones within minutes, which can then be further functionalized.
  • Electrophilic halogenation and rearrangement reactions on vinylcyclobutanols have also been employed to introduce exocyclic double bonds (methylidene groups) on cyclobutane rings.

Installation of the Methoxymethyl Group

The methoxymethyl substituent is typically introduced via nucleophilic substitution or alkylation reactions:

  • The hydroxyl group on a cyclobutane intermediate can be converted to a methoxymethyl ether using methoxymethyl chloride (MOMCl) under basic conditions, protecting or modifying the alcohol functionality.
  • Alternatively, methoxymethylation can be achieved by reaction of a suitable hydroxyl precursor with chloromethyl methyl ether in the presence of a base.

Formation of the Carboxylic Acid Group

The carboxylic acid function at the 1-position of the cyclobutane ring is commonly introduced by:

  • Oxidation of primary alcohols or aldehydes on the ring.
  • Hydrolysis of ester intermediates formed during the synthesis.
  • Direct carboxylation reactions using carbon dioxide under organometallic catalysis.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Ring expansion Methanesulfonic acid / P2O5, Et2O, rt Cyclobutanone intermediate
2 Reduction and functionalization LiAlH4 reduction, then vinylation Vinylcyclobutanol intermediate
3 Methoxymethylation Methoxymethyl chloride, base (e.g., DIPEA) Methoxymethyl ether substituted cyclobutane
4 Oxidation or hydrolysis KMnO4 or ester hydrolysis 1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid

This sequence integrates literature methods for ring expansion, vinylation, protection, and oxidation adapted to this compound’s structure.

Analytical Data and Characterization

  • Molecular formula: C8H12O3
  • Molecular weight: Approximately 156.18 g/mol (estimated from substituents)
  • Characteristic IR bands: Strong broad absorption around 1700 cm⁻¹ for carboxylic acid C=O stretch.
  • NMR spectroscopy: Diagnostic signals include vinyl protons for the methylidene group, methoxymethyl protons (singlet near 3.3-3.5 ppm), and cyclobutane ring protons.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can act as a proton donor or acceptor. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Cyclobutane-carboxylic acid derivatives exhibit diverse properties depending on substituents. Below is a systematic comparison:

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications Reference
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid 1-(methoxymethyl), 3-methylidene ~184.2* Not reported High reactivity (methylidene), moderate lipophilicity Deduced
1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid 1-(hydroxymethyl), 3,3-dimethyl 158.20 - Higher polarity (hydroxyl), reduced strain
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid 1-(4-methoxyphenyl), 3-oxo 220.22 1340349-50-9 Aromatic interactions, solid state
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate 1-methyl, 3-methylene, ethyl ester 166.20 54244-73-4 Lower acidity (ester), higher volatility
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid 1-(3-chlorophenyl), 3-methyl 224.69 1340521-86-9 Electron-withdrawing Cl, potential bioactivity
3-Methylcyclobutanecarboxylic acid 3-methyl 114.14 57252-83-2 Simpler structure, lower molecular weight

*Estimated based on molecular formula C8H12O3.

Key Observations:

  • Reactivity: The methylidene group in the target compound increases susceptibility to addition reactions compared to saturated analogs (e.g., 3-Methylcyclobutanecarboxylic acid) .
  • Polarity: The methoxymethyl group balances lipophilicity and solubility better than the hydrophilic hydroxymethyl () or hydrophobic chlorophenyl () substituents.

Functional Group Comparison

  • Carboxylic Acid vs. Ester: The target compound’s carboxylic acid group enhances water solubility and ionic binding capacity compared to esters (e.g., ’s ethyl ester). Esters are typically more lipophilic and hydrolytically unstable .
  • Methylidene vs.

Biological Activity

1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C8H12O3\text{C}_8\text{H}_{12}\text{O}_3

This structure includes a cyclobutane ring, which is known for its unique reactivity and biological properties. The methoxymethyl and methylidene groups contribute to its potential pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain cyclobutane derivatives can disrupt bacterial cell membranes, leading to increased permeability and cell death .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMinimum Inhibitory Concentration (MIC)Mechanism of Action
3-Methylcyclobutane-1-carboxylic acid50 µg/mLCell membrane disruption
Caffeic acid40 µg/mLEnzyme inhibition
Protocatechuic acid30 µg/mLCell membrane permeability increase

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro. For example, derivatives of methoxymethyl compounds have demonstrated the ability to reduce TNF-α levels in macrophages, indicating a possible pathway for therapeutic applications in inflammatory diseases .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies on related compounds have shown that they can scavenge free radicals effectively. The DPPH assay results demonstrate that certain derivatives possess significant antioxidant activity, with IC50 values indicating their efficacy .

Table 2: Antioxidant Activity Assay Results

Compound NameIC50 (µM)Assay Type
This compoundTBDDPPH
Caffeic acid17DPPH
Trolox10DPPH

Study on Larvicidal Activity

A recent study evaluated the larvicidal activity of similar compounds against Aedes aegypti, a vector for several viruses. The findings indicated that certain structural modifications led to increased toxicity towards larvae while maintaining low toxicity towards mammalian cells. This suggests a promising avenue for developing insecticides based on the compound's structure .

Toxicity Evaluation

In toxicity studies conducted on mice, compounds similar to this compound showed mild behavioral effects at high doses (2000 mg/kg) but no significant structural damage to vital organs such as the liver or kidneys . This highlights the potential for therapeutic use with careful dosing.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid with high purity?

  • Methodological Answer : Synthesis of cyclobutane derivatives requires precise control of reaction parameters. For example, cyclobutane carboxylic acid analogs (e.g., 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid) are synthesized via multi-step reactions involving esterification, cyclization, or acid-catalyzed rearrangements. Temperature (<100°C) and reaction time (4–24 hours) are critical to avoid side reactions like ring-opening or over-oxidation . Post-synthesis purification via column chromatography or recrystallization is recommended, with purity validation by HPLC (>99%, as seen in structurally similar compounds ).

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify cyclobutane ring geometry and substituent positions. For instance, in 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid, NMR confirmed the ketone and methoxy group positions . Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation, while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography is ideal for resolving stereochemical ambiguities but requires high-quality single crystals .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer : Cyclobutane derivatives with reactive groups (e.g., methylidene) are sensitive to light, heat, and moisture. Store at 2–8°C under inert gas (argon/nitrogen) in amber vials. Stability studies on analogs like 1-Benzylcyclobutane-1-carboxylic acid suggest avoiding strong oxidizers to prevent decomposition into carbon oxides . Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Wear nitrile gloves , respirators , and safety goggles due to potential skin/eye irritation (observed in benzyl-substituted cyclobutanes ). Use fume hoods to minimize inhalation risks. While acute toxicity data are unavailable for this specific compound, assume hazards similar to structurally related esters (e.g., Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate) and follow GHS guidelines .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites. For example, the methylidene group may undergo Diels-Alder reactions, while the carboxylic acid can participate in hydrogen bonding. Compare with analogs like Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate, where computational studies predicted regioselectivity in nucleophilic attacks . MD simulations can model interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in biological activity data for cyclobutane derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactivity) often arise from assay conditions or impurities. For 3-Methylcyclopentane-1-carboxylic acid, orthogonal assays (e.g., enzyme inhibition + cell-based tests) validated activity . Use LC-MS to rule out degradation products and dose-response curves (IC₅₀/EC₅₀) to quantify potency. Cross-reference with SAR studies of similar compounds (e.g., trifluoromethyl-substituted cyclobutanes ).

Q. How does the methylidene group influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : The methylidene group (C=CH₂) increases ring strain, making the cyclobutane prone to [2+2] cycloreversion or radical-mediated ring-opening. Compare with Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, where the oxo group stabilizes the ring . Test reactivity under thermal (Δ) or photolytic (UV) conditions, monitoring products via GC-MS or NMR .

Q. What chromatographic methods optimize separation of diastereomers or regioisomers?

  • Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients for enantiomer resolution. For regioisomers (e.g., 1- vs. 3-substituted cyclobutanes), reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) enhance selectivity, as demonstrated for 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid . Validate with spiked samples and UV/ELSD detection .

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